

The Discovery and Isolation of 2-Aminopimelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminopimelic acid

Cat. No.: B7788653

[Get Quote](#)

This guide provides an in-depth exploration of **2-aminopimelic acid** (2-APA), a non-proteinogenic α -amino acid of significant interest in biochemical and pharmaceutical research. We will delve into its discovery, modern isolation and purification techniques from natural sources, strategies for its chemical synthesis, and a comprehensive overview of the analytical methods used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecule.

Introduction: The Significance of 2-Aminopimelic Acid

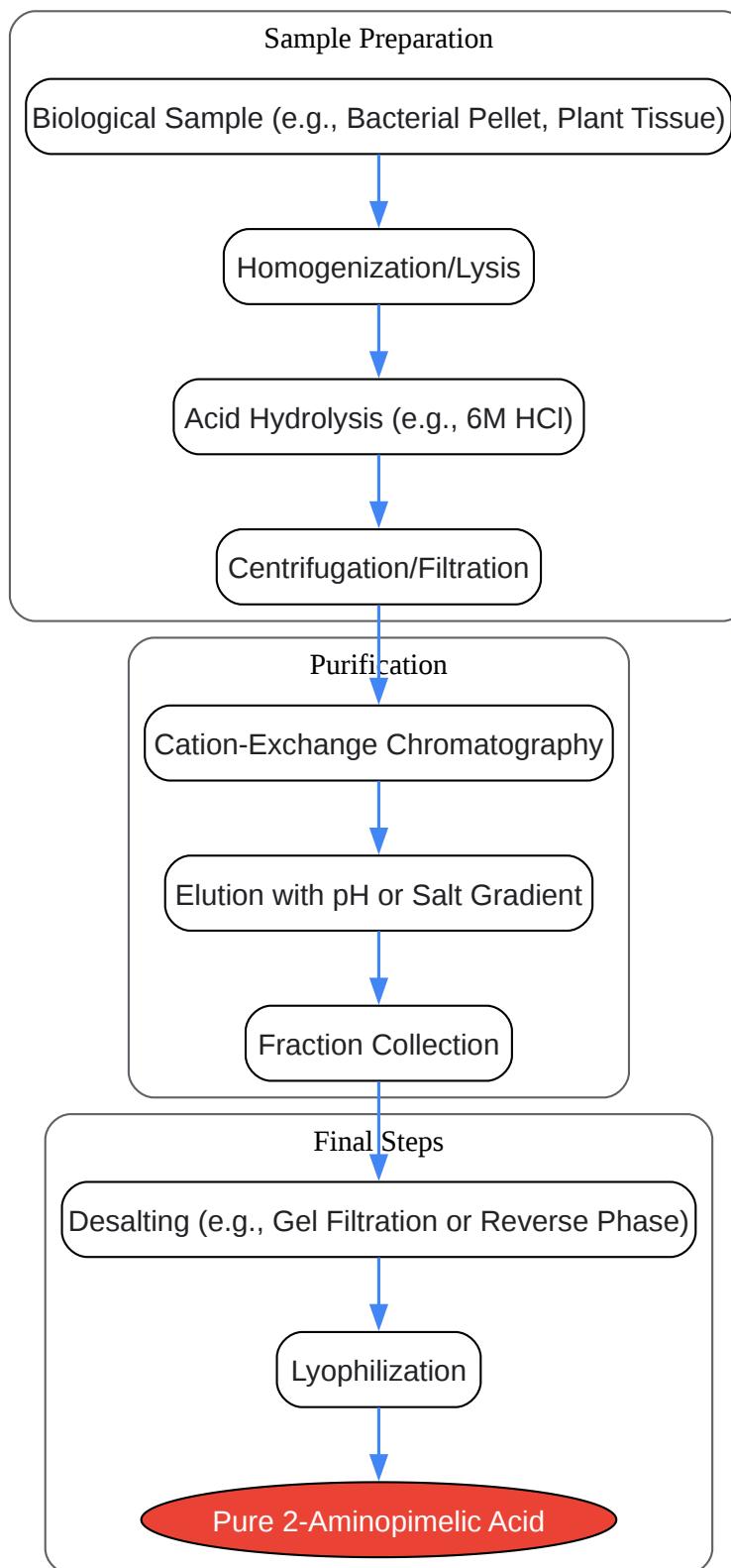
2-Aminopimelic acid, also known as 2-aminoheptanedioic acid, is a dicarboxylic amino acid with the chemical formula $C_7H_{13}NO_4$.^{[1][2]} While not incorporated into proteins during translation, it plays crucial roles in various biological processes. Notably, it is a key intermediate in the diaminopimelate (DAP) pathway for lysine biosynthesis in most bacteria and plants.^[3] This pathway is absent in animals, making it an attractive target for the development of novel antibacterial agents.^{[3][4]} Furthermore, recent studies have identified **L-2-aminopimelic acid** as a bioactive compound involved in plant root morphogenesis, acting as an auxin mimic.^[5] Its versatile structure also makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.^[6]

Table 1: Physicochemical Properties of 2-Aminopimelic Acid

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₃ NO ₄	[1] [2]
Molecular Weight	175.18 g/mol	[1]
CAS Number	627-76-9 (for DL form)	[1] [6]
Appearance	White powder	[2] [6]
Melting Point	215-216 °C	[2]
IUPAC Name	2-aminoheptanedioic acid	[1]

Discovery and Natural Occurrence

The history of the discovery of **2-aminopimelic acid** is intertwined with the broader exploration of amino acids and their roles in biological systems, which began in the early 19th century.[\[7\]](#) While a singular, definitive "discovery" paper for **2-aminopimelic acid** is not readily apparent in historical literature, its identification emerged from the study of natural products and metabolic pathways.


2-Aminopimelic acid has been identified in various natural sources. It is a known component of the cell wall peptidoglycan in bacteria and has been reported in plants such as *Indigofera hirsuta* and *Asplenium wilfordii*.[\[1\]](#)[\[8\]](#)[\[9\]](#) Its presence as a key intermediate in the lysine biosynthetic pathway in bacteria and plants solidified its importance in the mid-20th century with the elucidation of these metabolic routes.[\[3\]](#) The diaminopimelate pathway, where **2-aminopimelic acid** is a precursor to diaminopimelic acid and ultimately lysine, was a significant area of research that indirectly led to the characterization and understanding of **2-aminopimelic acid** itself.

Isolation from Natural Sources: A Methodological Approach

The isolation of **2-aminopimelic acid** from complex biological matrices requires a multi-step approach to separate it from other amino acids and interfering compounds. Ion-exchange chromatography is a cornerstone technique for this purpose.[\[10\]](#)[\[11\]](#)[\[12\]](#)

General Workflow for Isolation

The following workflow outlines the principal steps for isolating **2-aminopimelic acid** from a biological sample, such as bacterial cell lysate or plant tissue extract.

[Click to download full resolution via product page](#)

Fig. 1: General workflow for the isolation of **2-aminopimelic acid**.

Detailed Protocol: Ion-Exchange Chromatography

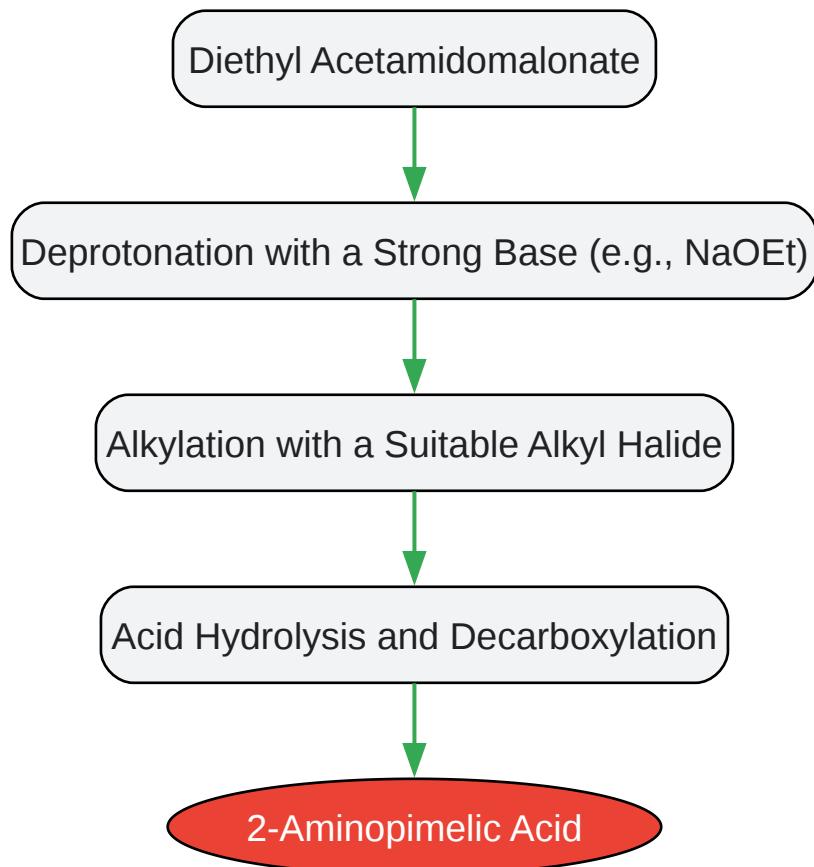
This protocol provides a detailed, step-by-step methodology for the purification of **2-aminopimelic acid** using cation-exchange chromatography.

Materials:

- Crude extract containing **2-aminopimelic acid**
- Strong cation-exchange resin (e.g., Dowex 50W)
- Hydrochloric acid (HCl), various concentrations for equilibration and elution
- Ammonium hydroxide (NH₄OH) for elution
- Chromatography column
- pH meter
- Fraction collector

Procedure:

- Resin Preparation and Column Packing:
 - Swell the cation-exchange resin in deionized water.
 - Wash the resin sequentially with 1 M NaOH, deionized water until neutral, 1 M HCl, and finally deionized water until the eluate is neutral.
 - Prepare a slurry of the resin in the starting buffer (e.g., 0.2 M sodium citrate buffer, pH 3.25) and pack it into a chromatography column.
 - Equilibrate the packed column by washing with several column volumes of the starting buffer.
- Sample Loading:
 - Adjust the pH of the crude extract to match the starting buffer.


- Apply the sample to the top of the equilibrated column, allowing it to flow into the resin bed.
- Washing:
 - Wash the column with the starting buffer to remove unbound and weakly bound acidic and neutral amino acids.
- Elution:
 - Elute the bound amino acids using a stepwise or gradient elution with increasing pH and/or salt concentration. A common method involves using buffers of increasing pH (e.g., pH 4.25, 5.28, and a final elution with 0.2 M NaOH).[11]
 - Alternatively, a gradient of ammonium hydroxide can be used for elution.
 - Collect fractions of the eluate using a fraction collector.
- Fraction Analysis:
 - Analyze the collected fractions for the presence of **2-aminopimelic acid** using a suitable analytical technique, such as thin-layer chromatography (TLC) with ninhydrin staining or high-performance liquid chromatography (HPLC).
- Pooling and Desalting:
 - Pool the fractions containing pure **2-aminopimelic acid**.
 - Remove salts from the pooled fractions by a suitable method like gel filtration chromatography or by using a volatile buffer system followed by lyophilization.

Chemical Synthesis of 2-Aminopimelic Acid

Chemical synthesis provides a reliable and scalable alternative to isolation from natural sources, especially for obtaining specific stereoisomers. Several synthetic routes have been developed for **2-aminopimelic acid** and its derivatives.

General Synthetic Strategies

A common approach to the synthesis of α -amino acids involves the alkylation of a glycine equivalent or the amination of an α -keto acid. The amidomalonate synthesis is a robust method for preparing α -amino acids.

[Click to download full resolution via product page](#)

Fig. 2: Amidomalonate synthesis pathway for **2-aminopimelic acid**.

Exemplary Synthetic Protocol

The following is a representative protocol for the synthesis of DL-**2-aminopimelic acid**.

Materials:

- Diethyl 2-acetamidomalonate
- Sodium ethoxide
- 5-Bromopentanoic acid ethyl ester

- Hydrochloric acid
- Ethanol

Procedure:

- Alkylation:
 - Dissolve diethyl 2-acetamidomalonate in absolute ethanol.
 - Add a solution of sodium ethoxide in ethanol dropwise at room temperature.
 - To the resulting solution, add 5-bromopentanoic acid ethyl ester and reflux the mixture for several hours.
 - Monitor the reaction by TLC.
- Hydrolysis and Decarboxylation:
 - After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
 - Add concentrated hydrochloric acid to the residue and reflux for an extended period to effect hydrolysis of the esters and the amide, and subsequent decarboxylation.
- Isolation and Purification:
 - Cool the reaction mixture and concentrate it under reduced pressure.
 - The crude **2-aminopimelic acid** can be purified by recrystallization from a suitable solvent system, such as water/ethanol.
 - Further purification can be achieved by ion-exchange chromatography as described in the previous section.

Analytical Methods for Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of **2-aminopimelic acid**.

Chromatographic Techniques

- Ion-Exchange Chromatography (IEC): As detailed in the isolation section, IEC is a powerful tool for both purification and quantitative analysis of amino acids.[12][13]
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, often coupled with pre- or post-column derivatization (e.g., with o-phthalaldehyde (OPA) or ninhydrin), is widely used for the separation and quantification of amino acids.[10][12]
- Gas Chromatography (GC): Due to the low volatility of amino acids, derivatization is necessary prior to GC analysis. Common derivatizing agents include silylating reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. GC coupled with mass spectrometry (GC-MS) is a highly sensitive and specific analytical method.

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are indispensable for the structural elucidation of **2-aminopimelic acid**. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.[1]
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[1] Techniques like electrospray ionization (ESI) are commonly used for the analysis of amino acids.

Table 2: Representative Analytical Data for **2-Aminopimelic Acid**

Analytical Technique	Observed Data/Parameters	Reference(s)
¹³ C NMR	Characteristic peaks corresponding to the seven carbon atoms.	[1]
¹ H NMR	Signals corresponding to the protons on the carbon backbone.	[1]
Mass Spectrometry (EI)	Molecular ion peak and characteristic fragment ions.	[1]

Conclusion

2-Aminopimelic acid stands as a molecule of considerable scientific interest due to its fundamental role in bacterial and plant metabolism and its potential as a building block for novel therapeutic agents. The methodologies for its isolation from natural sources and its chemical synthesis are well-established, providing researchers with access to this important compound. A combination of chromatographic and spectroscopic techniques ensures its accurate identification and characterization. As research into novel antibiotics and plant growth regulators continues, the in-depth understanding of the discovery, isolation, and analysis of **2-aminopimelic acid** will remain a critical asset to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminopimelic acid | C7H13NO4 | CID 101122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Peptides of 2-aminopimelic acid: antibacterial agents that inhibit diaminopimelic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]

- 5. L-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. News - The history of amino acids [boyuaminoacids.com]
- 8. (2S)-2-aminoheptanedioic acid | C7H13NO4 | CID 446719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2R)-2-aminoheptanedioic acid | C7H13NO4 | CID 7005036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pickeringlabs.com [pickeringlabs.com]
- 12. 193.16.218.141 [193.16.218.141]
- 13. conductscience.com [conductscience.com]
- To cite this document: BenchChem. [The Discovery and Isolation of 2-Aminopimelic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7788653#discovery-and-isolation-of-2-aminopimelic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com